2-Pentanone, 1-(2-furyl)-
Overview
Description
“2-Pentanone, 1-(2-furyl)-” is an aromatic ketone . It is a natural product found in Polygala senega . It is typically a colorless, volatile liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Pentanone, 1-(2-furyl)-” is C9H12O2 . The InChI code is 1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 . The molecular weight is 152.19 g/mol .Physical And Chemical Properties Analysis
“2-Pentanone, 1-(2-furyl)-” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a topological polar surface area of 30.2 Ų .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “1-(furan-2-yl)pentan-2-one”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for these new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Synthesis of Pyranone
(S)-1-(furan-2-yl)propan-1-ol, which can be synthesized from “1-(furan-2-yl)pentan-2-one”, can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Inhibitory Effect on Xanthomonas Axonopodis
Previous chemical investigation on the mangrove endophytic fungus Coriolopsis sp. J5 has led to identify two furan derivatives, among which methyl 5-(2-methoxycarbonylethy)-furan-2-carboxylate showed inhibitory effect on Xanthomonas axonopodis .
Discovery of New Structures with Various Bioactivities
Furan derivatives are an important class of heterocyclic compounds that exhibit broad biological activities such as phytocidal, herbicidal and antioxidant . Therefore, furan-containing molecules serve as privileged structures in pharmaceuticals .
Synthesis of Novel Furan Derivatives
The radical bromination of the methyl group of 36 with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate 37 with triethyl phosphite at 130°C . This reaction with 3,4-bis ((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of NaH in THF followed by desilylation with tetrabutylammonium fluoride (TBAF) furnished compound 38 .
Safety and Hazards
Mechanism of Action
Target of Action
1-(Furan-2-yl)pentan-2-one, also known as 2-Pentanone, 1-(2-furyl)- or 1-(2-Furyl)-2-pentanone, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives have been found to exhibit antibacterial activity . They have been used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity .
properties
IUPAC Name |
1-(furan-2-yl)pentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNFVHGZUNULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337000 | |
Record name | 2-Pentanone, 1-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 1-(2-furyl)- | |
CAS RN |
20907-03-3 | |
Record name | 2-Pentanone, 1-(2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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